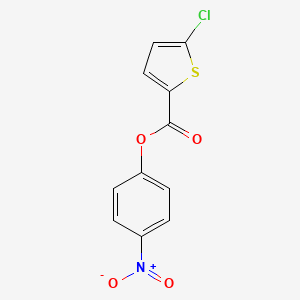

4-Nitrophenyl 5-chlorothiophene-2-carboxylate

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (C₁₁H₆ClNO₄S, molecular weight 283.69 g/mol) exhibits a planar molecular architecture dominated by two aromatic systems: a nitro-substituted phenyl ring and a chlorothiophene moiety linked via an ester carbonyl group. The nitrophenyl group introduces strong electron-withdrawing effects, while the chlorothiophene contributes sulfur-based aromaticity and steric bulk.

Key Structural Features :

- Ester Linkage : The carbonyl group (C=O) bridges the nitrophenyl and chlorothiophene units, enabling conjugation and rigidity.

- Substituents : A nitro group at the para position of the phenyl ring and a chlorine atom at the 5-position of the thiophene ring create electron-deficient regions critical for reactivity.

- Stereochemistry : The nitro group’s orientation relative to the ester oxygen and thiophene’s sulfur atom influences intermolecular interactions.

Crystallographic data remain limited, but related thiophene derivatives (e.g., 5-chloro-2-thiophenecarboxylic acid) adopt monoclinic or orthorhombic space groups, suggesting potential hydrogen-bonding networks involving the ester oxygen and nitro group.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

IR spectra reveal diagnostic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Nitro (NO₂) asymmetric stretch | 1524–1603 | |

| Ester C=O stretch | 1675–1752 | |

| Thiophene C–S stretch | 700–850 | |

| Aromatic C–H (sp²) | 3078–3030 |

The nitro group’s strong electron-withdrawing nature shifts the ester C=O absorption to higher wavenumbers compared to non-nitro analogs.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) highlights:

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Nitrophenyl aromatic (H-2, H-6) | 7.87–8.00 | Doublet (J = 8.0 Hz) |

| Chlorothiophene aromatic (H-3, H-4) | 7.58–7.80 | Multiplet |

| Ester methylene (OC(O)-O) | 4.18–4.30 | Quartet |

The deshielded aromatic protons reflect the nitro group’s electron-withdrawing effects.

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular ion peak at m/z 283.69 ([M]+), with fragmentation patterns indicating cleavage between the nitrophenyl and chlorothiophene moieties.

Comparative Structural Analysis with Related Thiophene Derivatives

Table 1: Structural Comparison of Thiophene Derivatives

| Compound | Molecular Formula | Key Functional Groups | Electron-Withdrawing Effects |

|---|---|---|---|

| This compound | C₁₁H₆ClNO₄S | Nitrophenyl ester, chlorothiophene | Strong (NO₂, Cl) |

| 5-Chloro-2-thiophenecarboxylic acid | C₅H₃ClO₂S | Carboxylic acid, chlorothiophene | Moderate (Cl) |

| 5-(4-Nitrophenyl)thiophene-2-carboxylic acid | C₁₁H₇NO₄S | Nitrophenyl, carboxylic acid | Strong (NO₂) |

Key Differences :

- Reactivity : The ester group in this compound enhances nucleophilic acyl substitution compared to carboxylic acid derivatives.

- Crystal Packing : Nitrophenyl esters favor π-π stacking and hydrogen bonding via the nitro group, whereas carboxylic acids form stronger O–H···O networks.

- Spectroscopic Signatures : The nitrophenyl group shifts UV absorbance to longer wavelengths (λ > 270 nm) due to conjugation.

Properties

IUPAC Name |

(4-nitrophenyl) 5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4S/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKOKLERUIFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Esterification of 5-Chloro-2-Thiophenecarboxylic Acid with 4-Nitrophenol

The most widely documented method involves the esterification of 5-chloro-2-thiophenecarboxylic acid with 4-nitrophenol. This reaction typically employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane. The mechanism proceeds via activation of the carboxylic acid to form an intermediate O-acylisourea, which subsequently reacts with the phenolic hydroxyl group of 4-nitrophenol.

Key Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C under inert atmosphere

- Molar Ratios: 1:1.2 (acid:phenol) with 1.5 equivalents of DCC

- Reaction Time: 12–24 hours

Post-reaction workup involves filtration to remove dicyclohexylurea (DCU), followed by solvent evaporation and recrystallization from ethanol/water mixtures.

Two-Step Synthesis via Lithium-Halogen Exchange and Carboxylation

An alternative route begins with 2-chlorothiophene, leveraging directed lithiation to achieve regioselective carboxylation.

Synthesis of 5-Chloro-2-Thiophenecarboxylic Acid

- Lithiation: 2-Chlorothiophene is treated with n-butyllithium (n-BuLi) at ≤-30°C in tetrahydrofuran (THF), selectively deprotonating the 5-position.

- Carboxylation: Introduction of gaseous CO₂ forms the lithium carboxylate, which is protonated with hydrochloric acid to yield 5-chloro-2-thiophenecarboxylic acid.

Optimized Parameters:

- n-BuLi Equivalents: 1.1–1.3 (to ensure complete deprotonation)

- CO₂ Exposure Time: 2–4 hours

- Yield: 85–92% (purity >98% by HPLC)

Esterification with 4-Nitrophenol

The carboxylic acid is then esterified using 4-nitrophenyl chloroformate or via Steglich esterification (DCC/DMAP), as described in Section 1.1.

Industrial-Scale Methodologies

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity in Lithiation

The 5-position of 2-chlorothiophene exhibits lower acidity compared to the 4-position. Excess n-BuLi (1.3 eq) and strict temperature control (≤-30°C) are critical to avoid polylithiation byproducts.

Esterification Side Reactions

Competitive nitrophenol oxidation is mitigated by maintaining a nitrogen atmosphere and avoiding elevated temperatures.

Chemical Reactions Analysis

4-Nitrophenyl 5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrophenyl ester group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Scientific Research Applications

4-Nitrophenyl 5-chlorothiophene-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It is used in the development of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate is primarily based on its reactivity towards nucleophiles. The nitrophenyl ester group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Similarities

The table below summarizes key structural analogs of 4-nitrophenyl 5-chlorothiophene-2-carboxylate, along with their similarity scores and distinguishing features (derived from computational and experimental data):

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | 89640-03-9 | 0.98 | Ethyl ester group (vs. 4-nitrophenyl ester) |

| 5-Chloro-4-nitrothiophene-2-carboxylic acid | 89166-85-8 | 0.94 | Carboxylic acid group (vs. ester) |

| Methyl 7-nitrobenzo[b]thiophene-2-carboxylate | 34084-89-4 | 0.67 | Benzo[b]thiophene core (vs. thiophene) |

| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | 20699-86-9 | 0.66 | Nitro group at 5-position on benzo[b]thiophene |

Key Observations :

- Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (similarity score 0.98) shares the thiophene backbone and substituents (Cl, NO₂) but differs in the ester group.

- 5-Chloro-4-nitrothiophene-2-carboxylic acid (similarity score 0.94) lacks the ester group, resulting in higher polarity and acidity. Such differences could reduce membrane permeability but increase solubility in aqueous environments .

- Benzo[b]thiophene derivatives (scores 0.67–0.66) exhibit a fused aromatic ring system, which may enhance π-π stacking interactions in materials science applications but reduce metabolic stability in biological systems compared to simpler thiophenes .

Reactivity and Stability

- Hydrolytic Stability : The 4-nitrophenyl ester group in the target compound is more resistant to hydrolysis under basic conditions compared to aliphatic esters (e.g., ethyl or methyl esters). This stability is critical for applications requiring prolonged shelf life or controlled release .

- pH-Dependent Reactivity: Analogous nitroaromatic compounds (e.g., 4-nitrophenyl boronic acid) undergo pH-dependent transformations, such as oxidation to 4-nitrophenol.

Biological Activity

4-Nitrophenyl 5-chlorothiophene-2-carboxylate (C11H6ClNO4S) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, and is characterized by the presence of both a nitro group and a chloro substituent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C11H6ClNO4S

- Molecular Weight : Approximately 253.68 g/mol

- Structural Features : Contains a thiophene ring, nitro group, and carboxylate ester functional group.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's unique structure enhances its reactivity, allowing it to bind to specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) through apoptosis induction .

- Cholinesterase Inhibition : The compound has been explored for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor. In vitro studies have demonstrated that certain derivatives can effectively inhibit these enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

- Anticancer Studies :

- Cholinesterase Inhibition :

Data Table: Comparison of Biological Activities

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing the molecular structure of 4-Nitrophenyl 5-chlorothiophene-2-carboxylate?

Answer:

The compound’s structure can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For NMR, focus on the aromatic proton environments of the nitrophenyl and chlorothiophene moieties, which exhibit distinct splitting patterns due to electron-withdrawing groups. HRMS provides precise molecular weight validation, while X-ray crystallography resolves stereoelectronic effects and crystal packing. Purity assessment should include HPLC with UV detection (λ ≈ 270–320 nm for nitroaromatic absorbance) and melting point analysis (compare against literature values). Reference standards from EPA DSSTox or PubChem (e.g., analogs like methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate ) can aid in method calibration.

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

The synthesis typically involves esterification between 5-chlorothiophene-2-carboxylic acid and 4-nitrophenol. Key steps:

Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

Nucleophilic substitution : React the activated acid with 4-nitrophenol under anhydrous conditions (e.g., in DCM or THF).

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol).

Optimize yields by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to refine conditions .

Advanced: How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?

Answer:

A factorial design approach minimizes experimental trials while maximizing data robustness. Key factors:

- Variables : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (THF vs. DMF), and reaction time (4–12 hrs).

- Response metrics : Yield, purity, and reaction efficiency.

Use a central composite design to explore nonlinear interactions. For example, a 2⁴ factorial matrix with center points reduces variability. Statistical tools (ANOVA, regression analysis) identify significant variables. Cross-validate results with quantum mechanical calculations (e.g., DFT for transition-state modeling) to reconcile computational and empirical data .

Advanced: How should researchers address contradictory data in catalytic activity studies involving this compound?

Answer:

Contradictions often arise from substrate-specific reactivity or experimental artifact (e.g., trace moisture in solvents). Mitigation strategies:

Controlled replication : Repeat experiments under inert atmospheres (argon/glovebox) with rigorously dried solvents.

In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Cross-disciplinary validation : Compare results with computational predictions (e.g., reaction barrier heights from ICReDD’s path-search methods) .

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends obscured by small sample sizes .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

Post-synthesis purification requires multi-step separation :

Liquid-liquid extraction : Use dichloromethane/water to remove unreacted starting materials.

Chromatography : Flash chromatography (silica gel, hexane:ethyl acetate 4:1) resolves ester products from nitroaromatic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.